3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Description
The compound 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide (hereafter referred to as the "target compound") is a derivative of the imidazo[2,1-b]thiazole scaffold, a heterocyclic framework known for its diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties . The core structure comprises an imidazo[2,1-b]thiazole ring substituted at position 6 with a 4-chlorophenyl group and at position 3 with a propanamide chain. The terminal amide group is further modified with a 4-methylthiazol-2-yl substituent, distinguishing it from related acetamide derivatives.
Key structural features:
Properties
IUPAC Name |
3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4OS2/c1-11-9-25-17(20-11)22-16(24)7-6-14-10-26-18-21-15(8-23(14)18)12-2-4-13(19)5-3-12/h2-5,8-10H,6-7H2,1H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDABURJXJBKBGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide, which is then reacted with various reagents to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific industrial methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Hydrolysis of the Propanamide Moiety
The amide bond in the propanamide group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the compound’s pharmacological properties or generating intermediates for further derivatization.
The reaction proceeds via nucleophilic attack on the carbonyl carbon, cleaving the C–N bond. The resulting carboxylic acid can participate in esterification or coupling reactions .
Nucleophilic Substitution at the Thiazole Ring
The electron-deficient thiazole ring undergoes nucleophilic substitution, particularly at positions activated by the adjacent imidazole and chlorophenyl groups.
| Reagents | Conditions | Products | Notes |
|---|---|---|---|
| Methylamine | DMF, 100°C, 12 h | N-Methylated thiazole derivative | 62% |
| Sodium methoxide | Methanol, reflux, 8 h | Methoxy-substituted imidazo-thiazole | 55% |
Substitution occurs preferentially at the C-2 position of the thiazole ring due to resonance stabilization from the imidazole moiety .
Electrophilic Aromatic Substitution (EAS)
The chlorophenyl group directs electrophilic reactions to the para position, despite steric hindrance from the fused heterocycles.
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 2 h | 4-Nitro-4′-chlorophenyl derivative | 48% |
| Sulfonation (SO₃/H₂SO₄) | 60°C, 4 h | Sulfonic acid derivative | 37% |
The reaction kinetics are slower compared to simple chlorobenzene due to electron-withdrawing effects from the heterocyclic system .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, leveraging halogen atoms (e.g., chlorine) as leaving groups.
| Reaction Type | Catalyst | Products | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-substituted imidazo-thiazole | 70% |
| Buchwald–Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated derivatives | 65% |
These reactions enable modular functionalization for structure-activity relationship (SAR) studies.
Cyclization Reactions
Under specific conditions, the propanamide side chain undergoes cyclization to form fused heterocycles.
| Reagents | Conditions | Products | Application |
|---|---|---|---|
| POCl₃ | 120°C, 3 h | Imidazo[2,1-b]thiazolo[3,2-d]pyrimidine | Anticancer |
| Polyphosphoric acid | 140°C, 6 h | Quinolinone-fused derivative | Antimicrobial |
Cyclization enhances π-conjugation, often improving bioactivity .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the thiazole and imidazole rings in the presence of electron-deficient dienophiles.
| Dienophile | Conditions | Products | Yield |
|---|---|---|---|
| Tetracyanoethylene | CH₃CN, 254 nm, 24 h | Tricyclic adduct | 30% |
This reaction demonstrates the compound’s potential in photopharmacology .
Key Mechanistic Insights
-
Resonance Effects : The imidazole ring’s resonance stabilizes intermediates during substitution, while the thiadiazole group modulates electron density at reactive sites .
-
Steric Hindrance : Bulky substituents on the thiazole ring reduce reaction rates in EAS and cross-coupling .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for this compound is , and it has a molecular weight of approximately 388.93 g/mol. The structure features a thiazole ring fused with an imidazole moiety, which is characteristic of many biologically active compounds.
Research has demonstrated that imidazo[2,1-b][1,3]thiazole derivatives exhibit a wide range of biological activities. The specific compound discussed here has been investigated for:
1. Antitumor Activity
- Studies indicate that derivatives of imidazo[2,1-b][1,3]thiazole show significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have been shown to inhibit the proliferation of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through mechanisms that involve apoptosis induction and cell cycle arrest .
2. Antimicrobial Properties
- The compound has demonstrated activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests its potential use as an antimicrobial agent .
3. Anti-inflammatory Effects
- Research indicates that imidazo[2,1-b][1,3]thiazole derivatives can modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs .
4. Antiviral Activity
- Some studies have reported that similar compounds exhibit antiviral properties against viruses such as HSV (Herpes Simplex Virus), indicating potential therapeutic applications in virology .
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazo[2,1-b][1,3]thiazole derivatives and evaluated their antitumor activities. The compound exhibited IC50 values in the low micromolar range against various cancer cell lines. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway .
Case Study 2: Antimicrobial Screening
A comprehensive screening of imidazo[2,1-b][1,3]thiazole derivatives was conducted against a panel of bacterial strains. The results showed that the compound had significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 3: Anti-inflammatory Mechanisms
In another investigation focusing on inflammatory responses, the compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines (TNF-alpha and IL-6) production in macrophages stimulated with LPS (lipopolysaccharide). Results indicated a marked reduction in cytokine levels, suggesting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist for certain receptors or inhibit specific enzymes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound’s structural analogs (Table 1) highlight critical variations in substituents, linker length, and terminal groups, which correlate with differences in physicochemical properties and bioactivity.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Terminal Group : The 4-methylthiazol-2-yl group is less bulky than piperazine-pyridine derivatives (e.g., 5j, 5l), which could reduce steric hindrance and improve solubility .
- Melting Points : Acetamide analogs with aromatic terminal groups (e.g., 5f) exhibit higher melting points (>200°C) due to stronger intermolecular interactions, while piperazine-containing derivatives (e.g., 5j) have lower MPs (~120°C) .
Anticancer Activity
- Compound 5l : Demonstrates potent cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM) and inhibits VEGFR2 (5.72% at 20 μM), attributed to the 4-chlorophenyl group and piperazine-pyridine terminal moiety .
- The propanamide linker may modulate selectivity compared to 5l.
Antibacterial Activity
- Hydrazide Derivatives (3a-j) : Exhibit moderate activity against Staphylococcus aureus and Escherichia coli (MIC = 8–64 μg/mL) due to the hydrazide moiety’s ability to chelate metal ions in bacterial enzymes .
Biological Activity
The compound 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide is a derivative of imidazo[2,1-b]thiazole, a class known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H20ClN3O2S
- Molecular Weight : 389.9 g/mol
- CAS Number : 1040646-30-7
- IUPAC Name : 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(oxolan-2-ylmethyl)propanamide
The compound's structure features a fused imidazole and thiazole ring system with a chlorophenyl group at the 6-position of the imidazole ring and a propanamide moiety. This unique configuration suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit a broad range of biological activities including:
- Anticancer Activity : Several studies have demonstrated the compound's ability to inhibit cancer cell proliferation.
- Antimicrobial Effects : The compound has shown efficacy against various bacterial strains.
- Antitubercular Properties : Related compounds have been evaluated for their effectiveness against Mycobacterium tuberculosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example:
- In vitro Studies :
- Mechanism of Action :
Antimicrobial and Antitubercular Activity
Imidazo[2,1-b]thiazole derivatives have also been investigated for their antimicrobial properties:
- Antitubercular Activity : Compounds similar to the one have shown promising results against Mycobacterium tuberculosis with IC50 values ranging from 0.061 mM to 7.05 mM. These compounds selectively inhibit Mtb while showing minimal toxicity towards human lung fibroblast cells .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | IC50 = 1.4 μM against MDA-MB-231 | |
| Antimicrobial | Effective against various bacteria | |
| Antitubercular | IC50 = 0.061 mM against Mtb |
Case Studies
Several case studies illustrate the effectiveness of imidazo[2,1-b]thiazole derivatives:
-
Case Study on MDA-MB-231 Cells :
- A study demonstrated that the compound significantly inhibited cell proliferation with an IC50 value of 1.4 μM. This effect was attributed to its ability to induce apoptosis in cancer cells.
- Antitubercular Efficacy :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide?
- Methodology : The compound is typically synthesized via multi-step condensation reactions. For example, imidazo[2,1-b]thiazole intermediates are prepared by reacting 4-chlorophenyl-substituted thiazole precursors with hydrazine derivatives, followed by coupling with 4-methylthiazole-2-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt). Key steps include refluxing in polar aprotic solvents (e.g., DMF or DMSO) and purification via column chromatography .
- Data Reference : Yields for analogous compounds range from 71% to 81%, with melting points between 108–217°C .
Q. How is the compound characterized post-synthesis?
- Methodology : Use a combination of spectroscopic and analytical techniques:
- 1H/13C-NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazole methyl groups at δ 2.3–2.5 ppm) .
- Mass Spectrometry (Q-TOF) : Validate molecular ion peaks matching theoretical m/z values (e.g., [M+H]+ within ±0.5 Da) .
- Elemental Analysis : Ensure C, H, N, S content aligns with calculated values (e.g., ±0.3% deviation) .
Q. What initial biological screening assays are recommended?
- Methodology : Perform cytotoxicity screening using the National Cancer Institute’s (NCI) 3-cell line panel (leukemia, melanoma, ovarian cancer) at 10 µM. Compounds showing >50% growth inhibition are advanced to the full 60-cell line panel for log10GI50 determination. For example, imidazo[2,1-b]thiazole derivatives have shown log10GI50 values < -8.00 against prostate cancer (PC-3) .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scalable production?
- Methodology :
- Design of Experiments (DoE) : Use response surface methodology to optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For instance, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and reduce byproducts .
- Purification : Employ recrystallization in ethanol-DMF (9:1) or preparative HPLC with C18 columns (acetonitrile/water + 0.1% TFA) .
Q. How to resolve contradictions in bioactivity data across different assays?
- Methodology :
- Dose-Response Validation : Re-test conflicting compounds at five concentrations (0.1–100 µM) to confirm potency trends.
- Mechanistic Profiling : Use kinase inhibition assays (e.g., FLT3 kinase for leukemia targets) to differentiate on-target vs. off-target effects. For example, AC220 (a related FLT3 inhibitor) showed IC50 < 1 nM in enzymatic assays but required in vivo xenograft validation for translational relevance .
Q. What strategies address structural elucidation challenges for this compound?
- Methodology :
- X-ray Crystallography : Use SHELXL for small-molecule refinement. Key parameters include resolving disorder in the 4-chlorophenyl group and refining anisotropic displacement parameters. The WinGX suite aids in visualizing H-bonding networks (e.g., N–H···S interactions) .
- DFT Calculations : Compare experimental vs. computed NMR/IR spectra to validate tautomeric forms (e.g., thione vs. thiol configurations) .
Q. How to elucidate the mechanism of action for observed cytotoxicity?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like tubulin or kinases. For example, imidazo[2,1-b]thiazole derivatives bind to the colchicine site (docking score ≤ -9.0 kcal/mol) .
- Pathway Analysis : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis markers like Bax/Bcl-2 ratio) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
